Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
2,6-Diaminopimelic acid
CAS No.: 583-93-7
VCID: VC21539315
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,6-Diaminopimelic acid (DAP) is a key organic compound belonging to the class of alpha-amino acids. It plays a crucial role in the biosynthesis of lysine and serves as a vital component of bacterial cell walls, particularly in the peptidoglycan layer. This compound is essential for maintaining the structural integrity of bacterial cells and is found in various forms, including its meso and LL-isomers. Biological Role2,6-Diaminopimelic acid is a critical component of bacterial peptidoglycan, which is essential for bacterial cell wall structure and function. It is involved in the cross-linking of peptidoglycan chains, providing strength and rigidity to the bacterial cell wall . Additionally, DAP is a metabolite found in human urine due to the breakdown of gut microbes . Synthesis and BiosynthesisThe biosynthesis of 2,6-diaminopimelic acid involves several enzymatic steps. It is synthesized from L-aspartic acid through a series of reactions, including the formation of L-tetrahydrodipicolinate, which is then converted into meso-DAP by the enzyme diaminopimelate epimerase . This process is crucial for lysine biosynthesis in bacteria. Applications and Uses2,6-Diaminopimelic acid is used in various applications:
Detection and QuantificationThe detection and quantification of 2,6-diaminopimelic acid can be achieved through chemical reactions, such as the ninhydrin reaction, which is a sensitive and accurate method for its determination . Research FindingsRecent studies have highlighted the importance of 2,6-diaminopimelic acid in bacterial cell wall integrity and its potential as a target for novel antibacterial agents. For instance, compounds that disrupt peptidoglycan synthesis could inhibit bacterial growth by affecting DAP incorporation into the cell wall. |
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CAS No. | 583-93-7 |
Product Name | 2,6-Diaminopimelic acid |
Molecular Formula | C7H14N2O4 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2,6-diaminoheptanedioic acid |
Standard InChI | InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
Standard InChIKey | GMKMEZVLHJARHF-UHFFFAOYSA-N |
Isomeric SMILES | C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C(CC(C(=O)O)N)CC(C(=O)O)N |
Canonical SMILES | C(CC(C(=O)O)N)CC(C(=O)O)N |
Melting Point | 300°C |
Physical Description | Powder; [Alfa Aesar MSDS] |
Synonyms | Nicotinuricacid;Nicotinylglycine;583-08-4;Nicotinoyl-glycine;Nicotinoylglycine;2-(Nicotinamido)aceticacid;n-nicotinoyl-glycine;Nicotinurate;N-(Pyridin-3-ylcarbonyl)glycine;N-Nicotinylglycine;N-Nicotinoylglycine;N-Nicotinurate;N-Nicotinuricacid;Glycine,N-nicotinoyl-;2-(pyridin-3-ylformamido)aceticacid;N-nicotinoyl-(8CI)-Glycine;2-[(3-Pyridinylcarbonyl)amino]aceticacid;CHEBI:7563;N-(3-pyridinylcarbonyl)-glycine;ZBSGKPYXQINNGF-UHFFFAOYSA-N;Glycine,N-(3-pyridinylcarbonyl)-;2-(pyridine-3-carbonylamino)aceticacid;N-(3-pyridinylcarbonyl)-(9CI)-glycine;AC1Q5OKS;ACMC-1AP8P |
Reference | Blount et al. Antibacterial Lysine Analogs that Target Lysine Riboswitches Nature Chemical Biology, doi: 10.1038/nchembio842, published online 26 November 2006 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 865 |
Last Modified | Aug 15 2023 |
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